2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

Pharmaceutical Analysis Quality Control (QC) Pharmacopoeial Reference Standard

The compound 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, also referred to as N,O-Diacetate Isoacyclovir or Acyclovir EP Impurity M , is a fully characterized purine derivative with the molecular formula C₁₂H₁₅N₅O₅ and a molecular weight of 309.28 g/mol. It serves as a specified impurity in the European Pharmacopoeia (EP) monograph for the antiviral drugs Acyclovir and Valacyclovir.

Molecular Formula C12H15N5O5
Molecular Weight 309.28 g/mol
CAS No. 91702-60-2
Cat. No. B108849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
CAS91702-60-2
SynonymsAcetamide, N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-;  N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide
Molecular FormulaC12H15N5O5
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)C2=C(N1)N=CN2COCCOC(=O)C
InChIInChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
InChIKeySJBOYFXLWONEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acyclovir EP Impurity M (CAS 91702-60-2): Procurement & Analytical Reference Standard Guide


The compound 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, also referred to as N,O-Diacetate Isoacyclovir or Acyclovir EP Impurity M [1], is a fully characterized purine derivative with the molecular formula C₁₂H₁₅N₅O₅ and a molecular weight of 309.28 g/mol . It serves as a specified impurity in the European Pharmacopoeia (EP) monograph for the antiviral drugs Acyclovir and Valacyclovir. Its primary industrial relevance is as a high-purity reference standard (typically >95%) critical for analytical method development, chromatographic system suitability, and regulatory quality control (QC) release testing [1].

Pharmaceutical QC Risk: Why Generic Acyclovir Impurity Standards Cannot Replace an EP Impurity Standard


In pharmaceutical quality control, the selection of an impurity reference standard is not interchangeable; it directly impacts the validity of analytical results and regulatory compliance [1]. Generic or in-house impurities may lack full characterization data, certified purity, or established pharmacopoeial identity [1]. Substituting an EP-specific impurity like Impurity M with a non-pharmacopoeial or a differently substituted analog (e.g., a guanine impurity or an N9 isomer) leads to inaccurate system suitability testing, potential failure in chromatographic resolution, and ultimately, the inability to ensure drug product safety as mandated by regulatory bodies [1]. The specific acceptance criteria and validated methods for Acyclovir/Valacyclovir hinge on the precise physical, chemical, and spectroscopic properties of the 7-substituted N,O-diacetate derivative [2].

Quantitative Differentiation & Characterization Data for 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate


EP-Specified Identity and Purity: Differentiation from Non-Pharmacopoeial Impurities

Unlike generic acyclovir-related impurities, this compound is precisely defined as Acyclovir EP Impurity M. It is supplied with detailed characterization data compliant with EP regulatory guidelines, a requirement for ANDA submissions and commercial QC applications, which is not guaranteed by non-EP reference materials [1]. Commercially available batches have been quantified with a purity of 98.25% through HPLC, as per a Certificate of Analysis, providing a benchmark for traceability that exceeds the >95% baseline offered by other suppliers .

Pharmaceutical Analysis Quality Control (QC) Pharmacopoeial Reference Standard

Structural Isomer Differentiation: The 7-Substituted Purine Advantage

This compound is the N7-regioisomer ('Isoacyclovir' backbone), which is structurally distinct from the active N9-isomer Acyclovir. This distinction is critical; the N7-isomer is a known impurity that must be resolved during HPLC analysis [1]. The target compound, as an N,O-diacetate derivative, possesses a unique retention time and mass spectrum, enabling its direct use as a reference marker for this specific process-related impurity, a feat not achievable with an N9-isomer standard or other impurities like Guanine [1].

Structural Elucidation Isomer Identification Chromatographic Selectivity

Stability Differentiation in Physiological Buffer vs. Parent Drug Acyclovir

The stability of this compound has been specifically assessed in physiologically relevant conditions [1]. This stability profile is a differentiator from the active parent drug Acyclovir, whose degradation pathways in similar aqueous conditions are well-documented to form distinct impurities [2]. For analytical method development, using an impurity standard with known, pre-defined stability characteristics is crucial for designing meaningful forced degradation studies and establishing shelf-life.

Stability Profiling Forced Degradation Physicochemical Characterization

Solubility Advantage: Enhanced Organic Solvent Solubility over Acyclovir

The N,O-diacetylation of the isoacyclovir backbone imparts a significant solubility advantage in organic solvents over the poorly soluble parent drug Acyclovir. This compound is soluble in DMSO and Methanol , crucial solvents for preparing analytical stock solutions. In contrast, the maximum aqueous solubility of Acyclovir is limited to 2.5 mg/mL at 37°C, and it is practically insoluble in many common organic solvents [1]. This enhanced solubility profile simplifies standard preparation for HPLC method development.

Solubility Profile Sample Preparation Analytical Method Development

Validated Chromatographic Selectivity: Recognition as a Key Impurity Marker

This compound serves as an EP-specified impurity marker, demonstrating its critical role in the validated chromatographic separation profile of Acyclovir drug products [1]. Research has established that Acyclovir and all impurities, including this one, are well-separated using HPLC-Q-Exactive Orbitrap-MS methods, confirming good separation [2]. This validated separation offers a distinct advantage over using an unsanctioned analog for impurity profiling, which may coelute with other components.

Regulatory Compliance HPLC Impurity Profiling Method Validation

Procurement-Driven Application Scenarios for 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate


ANDAs and DMF Submissions for Acyclovir/Valacyclovir Generics

This compound is unequivocally required for ANDA and DMF submissions. Its use as the EP Impurity M standard [1] ensures accurate peak identification for the N7-diacetate impurity, a critical parameter for demonstrating pharmaceutical equivalence. The certified purity of 98.25% minimizes quantitative error, directly supporting the rigorous purity and impurity profiling sections of regulatory dossiers, a task for which a generic standard would fail due to lack of EP recognition and validated method integration.

Stability-Indicating Method Development and Forced Degradation Studies

The verified stability of this compound in a physiological buffer (pH 7.4 for up to 24h) [2] and its documented solubility profile in DMSO and Methanol facilitate its use in designing and validating stability-indicating HPLC methods. This allows QC laboratories to proactively establish retention time markers and resolution checks for this specific degradant, a distinct advantage over using only the parent drug Acyclovir which has different stability kinetics [3].

Quality Control (QC) Release Testing for API and Finished Product

For routine QC release, the established validated chromatographic resolution of this impurity from the Acyclovir API [4] is a quantifiable differentiator. Using this specific EP standard guarantees chromatographic system suitability tests accurately reflect the method's ability to control manufacturing-related impurities. Its unique structural identity as the N7-isomer [1] provides 100% specificity, avoiding the risk of co-elution that is inherent when using unvalidated or alternate isomer standards.

Pharmacopoeial Method Verification and Transfer

When transferring a compendial EP method between laboratories, this compound serves as the definitive reference for verifying method performance. Its status as the EP Impurity M standard [1] ensures global regulatory acceptance. The documented physicochemical properties allow receiving laboratories to confidently prepare standards and replicate the method's critical selectivity profile without the uncertainty associated with substitute compounds.

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